molecular formula C23H26F6 B6590437 4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) CAS No. 1076197-62-0

4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)

Cat. No.: B6590437
CAS No.: 1076197-62-0
M. Wt: 416.4 g/mol
InChI Key: GHHGNCHAZXFBQN-UHFFFAOYSA-N
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Description

4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is a chemical compound with the molecular formula C23H26F6. It is known for its unique structure, which includes two trifluoromethylbenzene groups connected by a butylpentane chain. This compound has diverse applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves several steps. One common method includes the reaction of 4-trifluoromethylbenzene with a butylpentane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) can be compared with other similar compounds, such as:

    4,4’-(3-Butylpentane-1,5-diyl)bis((methyl)benzene): This compound has methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.

    4,4’-(3-Butylpentane-1,5-diyl)bis((chloromethyl)benzene): The presence of chloromethyl groups alters the compound’s reactivity and potential applications. The unique feature of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is the presence of trifluoromethyl groups, which significantly influence its chemical behavior and applications.

Properties

IUPAC Name

1-(trifluoromethyl)-4-[3-[2-[4-(trifluoromethyl)phenyl]ethyl]heptyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F6/c1-2-3-4-17(5-7-18-9-13-20(14-10-18)22(24,25)26)6-8-19-11-15-21(16-12-19)23(27,28)29/h9-17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGNCHAZXFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC1=CC=C(C=C1)C(F)(F)F)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743690
Record name 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-62-0
Record name 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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